molecular formula C18H19N3O2S B12745575 1,4-Benzenediamine, N,N-diethyl-N'-(2-nitrobenzo(b)thien-3-yl)- CAS No. 128554-92-7

1,4-Benzenediamine, N,N-diethyl-N'-(2-nitrobenzo(b)thien-3-yl)-

Cat. No.: B12745575
CAS No.: 128554-92-7
M. Wt: 341.4 g/mol
InChI Key: KWNLYGVTFCMQRP-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound with a unique structure that combines a benzenediamine core with diethyl and nitrobenzo(b)thienyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactions. The starting materials often include 1,4-benzenediamine and 2-nitrobenzo(b)thiophene. The reaction conditions may involve:

    Nucleophilic substitution:

    Electrophilic aromatic substitution: The attachment of the nitrobenzo(b)thienyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and high yield.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:

    Oxidation: Leading to the formation of quinone derivatives.

    Reduction: Converting nitro groups to amino groups.

    Substitution: Both nucleophilic and electrophilic substitutions are possible.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or catalytic hydrogenation.

    Solvents: Organic solvents like dichloromethane or ethanol are commonly used.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Amino-substituted benzenediamine derivatives.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- involves:

    Molecular targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N,N-diethyl-: Lacks the nitrobenzo(b)thienyl group.

    2-Nitrobenzo(b)thiophene: Lacks the benzenediamine core.

    N,N-Diethyl-1,4-phenylenediamine: Similar structure but different substituents.

Uniqueness

1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

128554-92-7

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-N,4-N-diethyl-1-N-(2-nitro-1-benzothiophen-3-yl)benzene-1,4-diamine

InChI

InChI=1S/C18H19N3O2S/c1-3-20(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)24-18(17)21(22)23/h5-12,19H,3-4H2,1-2H3

InChI Key

KWNLYGVTFCMQRP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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